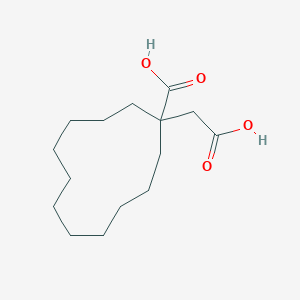
Cyclododecaneacetic acid, 1-carboxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecaneacetic acid, 1-carboxy- is an organic compound with the molecular formula C15H26O4. It consists of a cyclododecane ring with an acetic acid and a carboxylic acid functional group attached. This compound is part of the broader class of carboxylic acids, which are known for their wide range of applications in various fields, including organic synthesis, nanotechnology, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecaneacetic acid, 1-carboxy- typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of Cyclododecaneacetic acid, 1-carboxy- often employs large-scale organic synthesis techniques. These methods may include the use of Grignard reagents followed by carboxylation or the hydrolysis of nitriles to yield the desired carboxylic acid . The choice of method depends on factors such as cost, yield, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cyclododecaneacetic acid, 1-carboxy- undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic acyl substitution to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3/THF).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, followed by reaction with alcohols or amines.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
Aplicaciones Científicas De Investigación
Cyclododecaneacetic acid, 1-carboxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including drug design and delivery systems.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Mecanismo De Acción
The mechanism of action of Cyclododecaneacetic acid, 1-carboxy- involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate enzyme activity and influence metabolic pathways . The compound’s unique structure allows it to act as a ligand for various receptors, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecane: A hydrocarbon with a similar cyclododecane ring structure but lacking the carboxylic acid functional groups.
Cyclododecanone: Contains a ketone functional group instead of the carboxylic acid groups.
Cyclododecanol: Contains an alcohol functional group instead of the carboxylic acid groups.
Uniqueness
Cyclododecaneacetic acid, 1-carboxy- is unique due to the presence of both acetic acid and carboxylic acid functional groups attached to the cyclododecane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propiedades
Número CAS |
184866-85-1 |
|---|---|
Fórmula molecular |
C15H26O4 |
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
1-(carboxymethyl)cyclododecane-1-carboxylic acid |
InChI |
InChI=1S/C15H26O4/c16-13(17)12-15(14(18)19)10-8-6-4-2-1-3-5-7-9-11-15/h1-12H2,(H,16,17)(H,18,19) |
Clave InChI |
SSUOHVXRIJKSHK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
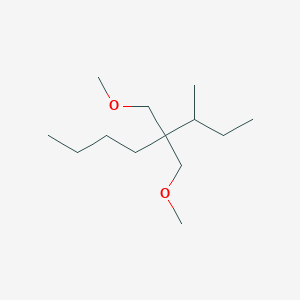


![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
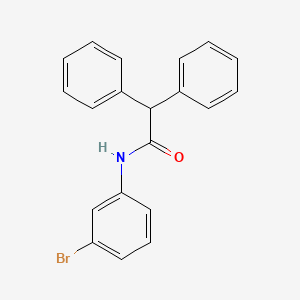
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
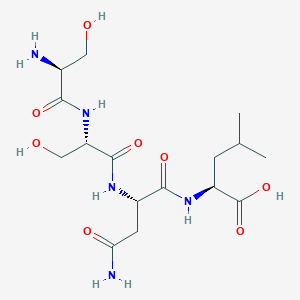
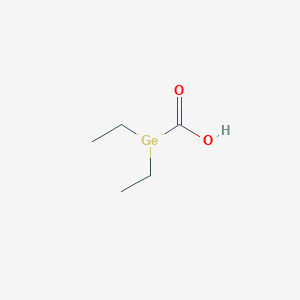
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
